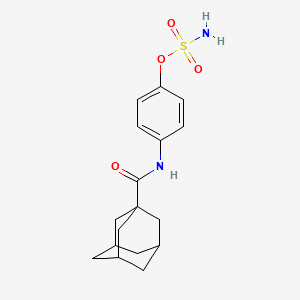
Belinostat glucuronide-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Belinostat glucuronide-d5 is a derivative of belinostat, a small-molecule hydroxamate-type inhibitor of class I, II, and IV histone deacetylase (HDAC) enzymes. Belinostat has been developed for the treatment of relapsed or refractory peripheral T-cell lymphoma (PTCL) and has received approval for this indication . The glucuronide-d5 form is a labeled compound used in pharmacokinetic studies to understand the metabolism and excretion of belinostat .
准备方法
Synthetic Routes and Reaction Conditions
Belinostat glucuronide-d5 is synthesized through the glucuronidation of belinostat. The process involves the use of human liver microsomes (HLMs) and uridine diphosphate glucuronic acid (UDPGA) as a cofactor . The reaction conditions typically include incubation at 37°C for a specified period to ensure complete conversion .
Industrial Production Methods
The industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors and optimized conditions to maximize yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the isolation of the desired product .
化学反应分析
Types of Reactions
Belinostat glucuronide-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form, belinostat.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized and reduced forms of this compound, as well as substituted derivatives with different functional groups .
科学研究应用
Belinostat glucuronide-d5 has several scientific research applications:
Chemistry: Used in studies to understand the metabolic pathways and stability of belinostat.
Biology: Employed in cellular assays to investigate the effects of belinostat on gene expression and protein acetylation.
Medicine: Utilized in pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of belinostat.
Industry: Applied in the development of new HDAC inhibitors and related compounds for therapeutic use
作用机制
Belinostat glucuronide-d5 exerts its effects by inhibiting the activity of histone deacetylase (HDAC) enzymes. This inhibition prevents the removal of acetyl groups from the lysine residues of histones and some non-histone proteins, leading to the accumulation of acetylated histones and other proteins . This results in increased expression of tumor-suppressor genes, induction of apoptosis, disruption of cell cycle progression, and inhibition of angiogenesis .
相似化合物的比较
Similar Compounds
Vorinostat: Another HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.
Panobinostat: An HDAC inhibitor used in combination with other drugs for the treatment of multiple myeloma.
Romidepsin: An HDAC inhibitor used for the treatment of cutaneous and peripheral T-cell lymphoma.
Uniqueness
Belinostat glucuronide-d5 is unique due to its specific labeling, which allows for detailed pharmacokinetic studies. Its ability to inhibit multiple classes of HDAC enzymes makes it a versatile compound in cancer therapy .
属性
分子式 |
C21H22N2O10S |
|---|---|
分子量 |
499.5 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(E)-3-[3-[(2,3,4,5,6-pentadeuteriophenyl)sulfamoyl]phenyl]prop-2-enoyl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C21H22N2O10S/c24-15(22-33-21-18(27)16(25)17(26)19(32-21)20(28)29)10-9-12-5-4-8-14(11-12)34(30,31)23-13-6-2-1-3-7-13/h1-11,16-19,21,23,25-27H,(H,22,24)(H,28,29)/b10-9+/t16-,17-,18+,19-,21-/m0/s1/i1D,2D,3D,6D,7D |
InChI 键 |
FZFPHALYAMPZAH-CSOYGYGYSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NS(=O)(=O)C2=CC=CC(=C2)/C=C/C(=O)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


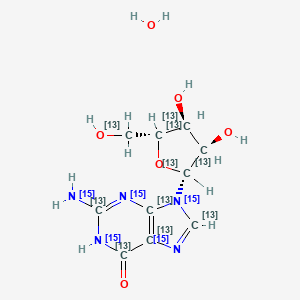
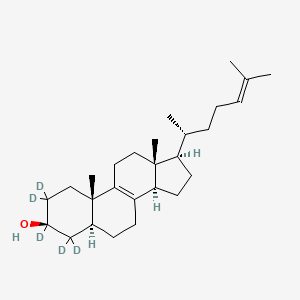
![2-amino-9-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398718.png)
![tert-butyl 4-[2-[N-[(3-hydroxy-4-methoxyphenyl)methyl]-3,4,5-trimethoxyanilino]-2-oxoethyl]sulfanylcarbothioylpiperazine-1-carboxylate](/img/structure/B12398725.png)
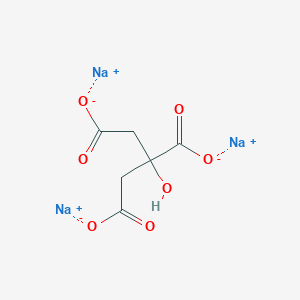
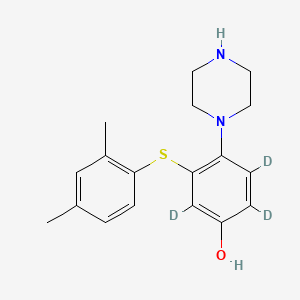

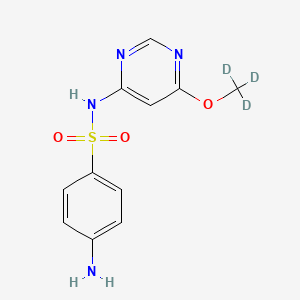
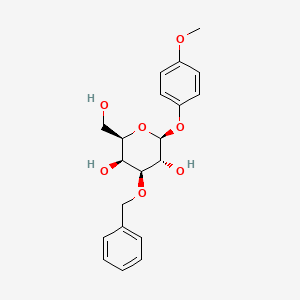
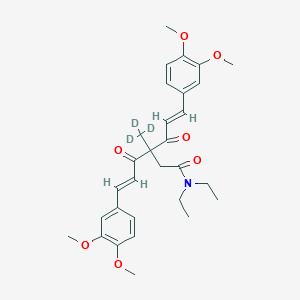
![2-amino-9-[(2R,3S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12398761.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]piperidin-4-one](/img/structure/B12398767.png)
